N-(4-formamidophenyl)acetamide
Description
Properties
IUPAC Name |
N-(4-formamidophenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N2O2/c1-7(13)11-9-4-2-8(3-5-9)10-6-12/h2-6H,1H3,(H,10,12)(H,11,13) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WJOLZBPDTCGMRC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)NC=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction Mechanism and Conditions
PPD undergoes monoacetylation using acetic acid in ethyl acetate, catalyzed by triethylenediamine under inert nitrogen atmosphere. The reaction proceeds at 65–90°C for 6 hours, achieving a 98.6% yield. The selectivity for monoacetylation is ensured by using 0.5 equivalents of acetic acid relative to PPD, minimizing diacetylation byproducts.
Key Parameters
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Solvent : Ethyl acetate (120.00 g)
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Catalyst : Triethylenediamine (0.26 g)
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Temperature : 78–82°C (optimal range)
Post-reaction, the crude product is purified via vacuum drying and recrystallization in n-butanol, yielding 31.84 g of white crystalline 4'-aminoacetanilide with 99.1% purity.
Formylation of 4'-Aminoacetanilide to this compound
The second step introduces the formamide group (-NHCHO) to 4'-aminoacetanilide, utilizing formic acid as the formylating agent.
Formylation Protocol
Adapted from the synthesis of analogous formamide derivatives, 4'-aminoacetanilide is refluxed with formic acid in methanol at 100°C for 2 hours. The reaction mixture is then cooled, precipitating the product, which is filtered and recrystallized in methanol.
Optimized Conditions
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Formylating Agent : Formic acid (0.5 mL per 1 g substrate)
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Solvent : Methanol (25 mL per 1 g substrate)
The reaction’s success hinges on the nucleophilic attack of the amine on the formic acid carbonyl, facilitated by proton transfer under acidic conditions.
Analytical Characterization of this compound
Spectroscopic Analysis
FTIR Spectroscopy :
1H-NMR (400 MHz, DMSO-d₆) :
HPLC Purity Assessment :
Comparative Evaluation of Synthetic Routes
Alternative Formylation Strategies
While formic acid is effective, other methods include:
Yield and Scalability Considerations
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Industrial Scale : Continuous-flow systems may enhance efficiency, though no data exists in provided sources.
Challenges and Optimization Opportunities
Chemical Reactions Analysis
Types of Reactions
N-(4-formamidophenyl)acetamide undergoes various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid.
Reduction: The formyl group can be reduced to an alcohol.
Substitution: The amide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles such as amines or thiols can be used under basic or acidic conditions.
Major Products Formed
Oxidation: 4-acetamidobenzoic acid.
Reduction: 4-acetamidobenzyl alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-(4-formamidophenyl)acetamide has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Industry: It is used in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of N-(4-formamidophenyl)acetamide involves its interaction with specific molecular targets. For instance, as a DHFR inhibitor, it binds to the active site of the enzyme, preventing the reduction of dihydrofolate to tetrahydrofolate, which is essential for DNA synthesis and cell proliferation . This inhibition can lead to the suppression of tumor growth and the proliferation of cancer cells .
Comparison with Similar Compounds
Key Observations:
- Electron-Withdrawing Groups (EWGs): Nitro (-NO₂) and trifluoromethyl (-CF₃) groups (e.g., B1, B2) increase electrophilicity, enhancing reactivity in cross-coupling reactions .
- Electron-Donating Groups (EDGs) : Methoxy (-OCH₃) and hydroxy (-OH) groups (e.g., B1, ) improve solubility but may reduce metabolic stability.
- Halogen Effects : Iodo (-I) and chloro (-Cl) substituents (e.g., ) enhance lipophilicity, favoring membrane penetration in bioactive compounds.
Pharmacological Activities
Key Findings:
- Anticancer Activity : Quinazoline-sulfonamide hybrids (e.g., ) exhibit potent cytotoxicity due to dual targeting of tubulin and kinase pathways.
- Antimicrobial Potential: N-(4-((E)-3-arylacryloyl)phenyl)acetamides show moderate antileishmanial activity, attributed to conjugated carbonyl groups .
- Prodrug Behavior : N-(4-hydroxyphenyl)acetamide derivatives metabolize into bioactive chlorinated forms under UV light, expanding therapeutic utility .
Physicochemical and Optical Properties
Q & A
Basic Research Questions
Q. What are the standard methods for synthesizing N-(4-formamidophenyl)acetamide with high purity?
- Methodology : The synthesis typically involves reacting 4-aminophenylacetamide with formylating agents (e.g., formic acid or acetic-formic anhydride) under controlled pH (6–7) and temperature (60–80°C). Post-synthesis purification employs column chromatography (silica gel, ethyl acetate/hexane eluent) to achieve >95% purity .
- Key Data : Yield optimization studies show that reaction times exceeding 12 hours reduce side products (e.g., over-formylation). NMR (¹H and ¹³C) confirms the presence of formamide (-NHCHO) and acetamide (-NHCOCH₃) moieties .
Q. How can researchers confirm the structural integrity of This compound?
- Methodology : Combine spectroscopic techniques:
- ¹H NMR : Peaks at δ 8.2–8.4 ppm (formamide proton) and δ 2.1 ppm (acetamide methyl group).
- IR Spectroscopy : Bands at ~1660 cm⁻¹ (amide C=O stretch) and ~3300 cm⁻¹ (N-H stretch) .
- Validation : Cross-reference with computational predictions (e.g., DFT-based chemical shift calculations) to resolve ambiguities in overlapping peaks .
Q. What are the recommended protocols for assessing compound purity in preclinical studies?
- Methodology : Use HPLC with a C18 column (mobile phase: acetonitrile/water, 70:30 v/v) and UV detection at 254 nm. Purity thresholds ≥98% are critical for biological assays to minimize off-target effects .
Advanced Research Questions
Q. How can reaction conditions be optimized to mitigate competing side reactions during synthesis?
- Methodology :
- Temperature Control : Maintain <70°C to prevent decomposition of the formamide group.
- Catalyst Screening : Test Lewis acids (e.g., ZnCl₂) to enhance regioselectivity.
- Kinetic Studies : Monitor intermediates via LC-MS to identify bottlenecks (e.g., slow amide coupling) .
- Data Analysis : DOE (Design of Experiments) models reveal that molar ratios of 1:1.2 (4-aminophenylacetamide:formylating agent) maximize yield (82%) while minimizing byproducts .
Q. What methodologies are used to evaluate This compound’s interaction with biological targets?
- Experimental Design :
- Molecular Docking : Use AutoDock Vina to predict binding affinities with enzymes (e.g., cyclooxygenase-2) or receptors.
- Surface Plasmon Resonance (SPR) : Quantify binding kinetics (KD, kon/koff) in real time .
- Contradiction Resolution : Discrepancies between computational and experimental results (e.g., predicted vs. observed IC50) require validation via mutagenesis studies or crystallography .
Q. How do researchers reconcile conflicting bioactivity data across studies?
- Case Example : Variability in antimicrobial assays may arise from differences in bacterial strains or assay conditions (e.g., nutrient broth vs. agar diffusion).
- Resolution Strategy :
- Standardize protocols (CLSI guidelines) and include positive controls (e.g., ciprofloxacin).
- Perform structure-activity relationship (SAR) studies to isolate critical functional groups (e.g., formamide vs. acetamide substitutions) .
Q. What advanced techniques characterize the compound’s stability under physiological conditions?
- Methodology :
- Forced Degradation Studies : Expose to acidic (0.1M HCl), basic (0.1M NaOH), and oxidative (3% H2O2) conditions. Monitor degradation via LC-MS.
- Metabolite Profiling : Use liver microsomes to identify phase I/II metabolites .
- Key Finding : The formamide group is susceptible to hydrolysis at pH >8, necessitating pH-stable formulations for in vivo use .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
